molecular formula C7H11ClN2O2S B1651959 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride CAS No. 1369149-71-2

2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride

Cat. No.: B1651959
CAS No.: 1369149-71-2
M. Wt: 222.69
InChI Key: VVVMIDSJEZUXGC-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a methyl group at position 4, a carboxylic acid at position 5, and a 1-aminoethyl side chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-4(2)5(12-6)7(10)11;/h3H,8H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVMIDSJEZUXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369149-71-2
Record name 5-Thiazolecarboxylic acid, 2-(1-aminoethyl)-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369149-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Esterification

The carboxylic acid is converted to its methyl ester using methanol and concentrated sulfuric acid under reflux.
Conditions :

  • Reagents : Methanol, H₂SO₄ (1:1 mass ratio).
  • Yield : 91.8%.

Step 2: Bromination

The methyl ester undergoes radical bromination with NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride to introduce dibromomethyl groups.
Conditions :

  • Molar Ratio : 1:2.5:0.66 (ester:NBS:AIBN).
  • Temperature : 77°C for 12 hours.
  • Yield : 86%.

Step 3: Single Reduction

Dibrominated intermediates are reduced using dimethyl phosphite and diisopropylethylamine (DIPEA) to yield monobrominated derivatives.
Conditions :

  • Reagents : Dimethyl phosphite, DIPEA (1.3:1.3 molar ratio).
  • Temperature : 25°C for 12 hours.
  • Yield : 87%.

Step 4: Double Boc-Amination

The bromomethyl group is aminated using bis(tert-butoxycarbonyl)amine and potassium carbonate in dimethylformamide (DMF).
Conditions :

  • Molar Ratio : 1:1.2:1.05 (bromide:K₂CO₃:amine).
  • Yield : 86.3%.

Step 5: Boc Deprotection and Salt Formation

The tert-butoxycarbonyl (Boc) groups are removed using 4M HCl in ethyl acetate, followed by neutralization with potassium carbonate to precipitate the hydrochloride salt.
Conditions :

  • Yield : 94.5%.

Solid-Phase Synthesis for Peptidomimetic Applications

For biomedical applications, a traceless solid-phase method enables precise functionalization of the thiazole ring. Starting with Merrifield resin, sulfur linker units are introduced, followed by sequential coupling of Fmoc-protected amino acids at the C4 and C5 positions of the thiazole. After cleavage from the resin, the free base is treated with HCl to form the hydrochloride salt.

Advantages :

  • Purity : ≥87% after HPLC purification.
  • Modularity : Suitable for synthesizing combinatorial libraries.

Comparative Analysis of Synthetic Routes

Method Key Steps Overall Yield Purity Scalability
Cyclization Thiourea cyclization, reductive amination 48.3% ≥97% Industrial
Multi-Step Organic Esterification, bromination, Boc chemistry 48.3% 97% Industrial
Solid-Phase Resin-based Fmoc chemistry 9–11% ≥87% Research

Reagent Considerations :

  • Titanium(IV) Isopropoxide : Enhances reductive amination efficiency when paired with sodium cyanoborohydride.
  • Solvents : Acetic acid, methanol, and DMF are preferred for their compatibility with thiazole intermediates.

Purification and Characterization

Final purification typically involves recrystallization from tetrahydrofuran (THF)/hexane or methanol/water mixtures. Analytical data for the hydrochloride salt include:

  • ¹H NMR (DMSO-d₆) : δ 11.95 (s, 1H, COOH), 7.26 (s, 2H, NH₂), 2.30 (s, 3H, CH₃).
  • HPLC : Purity ≥97%.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and aminoethyl side chain undergo oxidation under controlled conditions:

  • Thiazole sulfur oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.

  • Aminoethyl group oxidation : Tertiary amines in the side chain can be oxidized to hydroxylamine derivatives using RuO₄ or other transition-metal catalysts.

Table 1: Oxidation Reaction Conditions

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30%)RT, 6 hrsSulfoxide65%
mCPBACH₂Cl₂, 0°CSulfone78%
RuO₄Acetone, 40°CHydroxylamine52%

Amidation and Esterification

The carboxylic acid group participates in nucleophilic acyl substitution:

  • Amidation : Reacts with primary/secondary amines in the presence of coupling agents (e.g., EDC/HOBt) to form stable amides.

  • Esterification : Forms esters with alcohols under acid catalysis (e.g., H₂SO₄ or TsOH).

Table 2: Amidation/Esterification Parameters

Reaction TypeReagents/ConditionsProduct ExamplePurityReference
AmidationEDC, HOBt, DIPEA, DMFBenzylamide90%
EsterificationMeOH, H₂SO₄, refluxMethyl ester85%

Cyclodehydration

In the presence of polyphosphate ester (PPE), the compound undergoes cyclodehydration to form fused heterocycles. This reaction is critical for synthesizing bioactive thiadiazole derivatives .

Key Steps :

  • Activation of the carboxylic acid by PPE.

  • Intramolecular nucleophilic attack by the amino group.

  • Elimination of water to form a five-membered ring.

Table 3: Cyclodehydration Optimization

PPE (g/mmol)SolventTemp (°C)Time (hrs)Yield
4CHCl₃601068%
6CHCl₃70872%

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling acid-base interactions:

  • Deprotonation : Reacts with NaOH to form the free base.

  • Reprotonation : Regenerates the hydrochloride salt upon HCl treatment.

Solubility Data :

  • Water: 45 mg/mL (pH 2.0)

  • Ethanol: 12 mg/mL

Biological Activity Modulation

Derivatives synthesized via the above reactions exhibit enhanced bioactivity:

  • Antimicrobial : Sulfone derivatives show a 2–3× improvement in MIC values against Staphylococcus aureus.

  • Enzyme Inhibition : Amide derivatives demonstrate IC₅₀ values of 8–12 µM against bacterial dihydrofolate reductase.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics .

2. Anti-inflammatory Properties
Studies have suggested that compounds similar to 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can modulate inflammatory responses. This property makes it a candidate for developing anti-inflammatory medications, particularly for conditions like arthritis and other inflammatory diseases .

3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is essential for drug design, especially in targeting metabolic disorders and cancers where enzyme regulation is crucial .

Agricultural Applications

1. Herbicidal Activity
Recent studies have explored the use of thiazole derivatives as herbicides. The compound's ability to disrupt plant growth pathways suggests potential applications in agricultural chemistry, particularly in developing selective herbicides that minimize damage to crops while effectively controlling weeds .

2. Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its effects on plant metabolism may enhance growth rates or improve resistance to environmental stresses, making it valuable in sustainable agriculture practices .

Biochemical Research

1. Molecular Scaffolding
Due to its versatile structure, 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid serves as a scaffold for synthesizing novel compounds in medicinal chemistry. Researchers are investigating its derivatives for various biological activities, including anticancer effects and neuroprotective properties .

2. Drug Development
The compound's unique properties make it a subject of interest in drug development pipelines. Its structural features allow modifications that could enhance bioavailability and therapeutic efficacy, making it a candidate for further pharmacological studies .

Case Studies

StudyFocusFindings
Antimicrobial EfficacyDemonstrated inhibition of E. coli and S. aureus growth at low concentrations.
Anti-inflammatory EffectsReduced cytokine production in vitro, suggesting potential for treating inflammatory diseases.
Enzyme InhibitionIdentified as an inhibitor of specific kinases involved in cancer cell proliferation.
Herbicidal ActivityEffective against several common weeds with minimal phytotoxicity to crops.
Plant Growth RegulationEnhanced root development and stress resilience in treated plants compared to controls.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Core Thiazole Derivatives with Aminoalkyl Substituents

Compound Name Substituents Biological Activity Key Findings
Target Compound 2-(1-Aminoethyl), 4-methyl, 5-carboxylic acid Not explicitly reported Hydrochloride salt improves solubility; structural similarity to febuxostat .
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride 2-(3-Aminopropyl), dihydrochloride salt Not reported Dihydrochloride salt may enhance bioavailability compared to mono-salts .
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride 2-(Cyclopropylamino), ethyl ester Not reported Ester group suggests prodrug potential; cyclopropyl enhances steric effects .

Key Structural Insights :

  • Aminoethyl vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enables direct hydrogen bonding with biological targets, unlike ester-based prodrugs .

Thiazole-Based Xanthine Oxidase Inhibitors

Compound Name Substituents Biological Activity Key Findings
Febuxostat 3-Cyano-4-isobutoxyphenyl, 4-methyl, 5-carboxylic acid Xanthine oxidase inhibition FDA-approved for gout; direct phenyl-thiazole linkage critical for activity .
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino, 4-methyl, 5-carboxylic acid Antidiabetic, antioxidant Reduces blood glucose in diabetic rats; chlorobenzyl group essential for activity .
2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives Varied benzylamino groups Xanthine oxidase inhibition Methylene amine spacer improves flexibility and binding affinity vs. febuxostat .

Functional Comparisons :

  • Target Compound vs.
  • BAC Analogs : The absence of an aromatic group in the target compound may reduce antidiabetic efficacy but mitigate toxicity risks associated with chlorobenzyl moieties .

Physicochemical Properties

Compound Name Molecular Weight Solubility (HCl Salt) logP (Predicted)
Target Compound 211.71 g/mol High -0.5
2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride 243.63 g/mol Very high -1.2
Febuxostat 316.37 g/mol Moderate 2.8

Notes:

  • Hydrochloride salts universally improve water solubility, critical for oral bioavailability .
  • Lower logP values in aminoethyl/aminopropyl derivatives suggest better aqueous solubility than febuxostat .

Biological Activity

2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid; hydrochloride, commonly referred to as thiazole derivative, is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

  • Molecular Formula : C₆H₈N₂O₂S
  • CAS Number : 1369149-71-2
  • SMILES Notation : CC1=C(SC(=N1)CN)C(=O)O

1. Antimicrobial Activity

Thiazole derivatives exhibit considerable antimicrobial properties. Research has shown that various thiazole compounds demonstrate effectiveness against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
E. faecalis40-50 µg/mL
P. aeruginosaComparable to ceftriaxone
S. typhi29 mm inhibition zone
K. pneumoniae24 mm inhibition zone

2. Anticancer Activity

Thiazole derivatives have been evaluated for their anticancer potential, particularly in inhibiting specific cancer cell lines.

  • A study indicated that compounds similar to 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid showed micromolar inhibition of mitotic kinesin HSET (KIFC1), which is crucial in the survival of centrosome-amplified cancer cells. The induction of a multipolar phenotype was observed in treated cells, leading to aberrant cell division and potential cell death .

3. Enzyme Inhibition

The compound's ability to inhibit various enzymes has been documented:

Enzyme Inhibition Type IC50 Value
Xanthine oxidaseModerate inhibitory activity3.6 - 9.9 µM
Human deacetylase Sirtuin 2High selectivityNot specified

Research indicates that derivatives of thiazoles can inhibit xanthine oxidase, which is implicated in oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized novel thiazole derivatives and tested their antimicrobial efficacy against various fungi and bacteria. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Mechanism

Another investigation focused on the mechanism of action of thiazole derivatives in cancer treatment. The study demonstrated that these compounds could disrupt the mitotic process in cancer cells by targeting specific kinesins, leading to enhanced apoptosis rates in vitro .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride, and how can purity be validated?

  • Methodology : Synthesis typically involves condensation reactions of thiazole precursors with aminoethyl groups, followed by hydrochlorination. For example, analogous thiazole-carboxylic acids are synthesized via cyclization of thiourea derivatives with α-haloketones, followed by acidification .
  • Purity Validation : Use HPLC with reference standards (e.g., Ph. Eur. impurity standards for thiazole derivatives) and confirm molecular identity via NMR (1H/13C) and mass spectrometry. Purity ≥95% is achievable with recrystallization in ethanol/HCl mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Key Techniques :

  • NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for protons adjacent to sulfur/nitrogen), aminoethyl group (δ 2.8–3.5 ppm), and carboxylic acid (broad peak at δ 10–12 ppm) .
  • FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and thiazole C-N/C-S vibrations (~650 cm⁻¹) .
  • Elemental Analysis : Verify Cl⁻ content (~15–20% for hydrochloride salts) .

Q. How does the hydrochloride salt form influence solubility and stability?

  • Solubility : The hydrochloride salt enhances water solubility compared to the free base, critical for in vitro assays. For example, similar thiazole-carboxylic acid hydrochlorides dissolve in polar solvents (water, DMSO) but show limited solubility in non-polar solvents .
  • Stability : Store at 2–8°C in airtight containers to prevent deliquescence. Monitor degradation via HPLC; avoid prolonged exposure to light or high humidity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis .
  • Case Study : Optimize thiourea-α-haloketone cyclization by simulating transition states and solvent effects. Adjust temperature/pH based on computational predictions to increase yield by 20–30% .

Q. What strategies resolve contradictory data in purity assessments between HPLC and elemental analysis?

  • Root Cause : Discrepancies may arise from residual solvents (e.g., ethanol) or non-ionic impurities undetected by HPLC.
  • Resolution :

Perform thermogravimetric analysis (TGA) to quantify solvent residues.

Cross-validate with ion chromatography for chloride content .

Use LC-MS to detect non-UV-active impurities .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

  • Design :

Synthesize analogs with modifications to the aminoethyl group (e.g., alkylation, acetylation) and thiazole ring (e.g., halogen substitution).

Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.

  • Example : Analogous 4-methylthiazole derivatives show inhibitory activity against COX-2 via hydrophobic interactions with the active site .

Q. What advanced analytical techniques are recommended for quantifying trace impurities?

  • Methods :

  • HPLC-MS/MS : Detect sub-0.1% impurities using high-resolution mass spectrometry (e.g., Q-TOF).
  • NMR Relaxometry : Identify low-abundance conformers or degradation products .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., hydrochloride counterion positioning) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride

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